

A Researcher's Guide to the Standardization of 3-O-Methylgallic Acid

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Compound of Interest

Compound Name: 3-O-Methylgallic acid

Cat. No.: B149859

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For researchers, scientists, and drug development professionals, the consistency and purity of research compounds are paramount. This guide provides a comprehensive comparison for the standardization of **3-O-Methylgallic acid** (3-OMGA), a naturally occurring phenolic compound with demonstrated antioxidant and anti-cancer properties. This document outlines key quality control parameters, analytical methodologies, and biological activity data to aid in the selection and application of 3-OMGA for research purposes.

3-O-Methylgallic acid, a metabolite of anthocyanins, has garnered significant interest for its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells, such as Caco-2, with an IC₅₀ value of approximately 24.1 μ M, and to induce apoptosis through the activation of caspase-3.^[1] Its mechanism of action also involves the modulation of critical signaling pathways, including the inhibition of transcription factors like NF- κ B. Given these biological activities, ensuring the quality and consistency of 3-OMGA used in research is crucial for obtaining reliable and reproducible results.

Comparative Analysis of 3-O-Methylgallic Acid from Various Suppliers

The quality of commercially available **3-O-Methylgallic acid** can vary between suppliers. Researchers should carefully consider the purity, solubility, and available quality control documentation when sourcing this compound. The following table summarizes typical specifications for 3-OMGA offered by various research chemical suppliers.

Parameter	Supplier A (Typical)	Supplier B (Typical)	Supplier C (Typical)
Purity (by HPLC)	≥95% [2] [3]	≥98%	99.22% [4]
Appearance	Solid Powder	White to off-white powder	Crystalline solid
Molecular Formula	C ₈ H ₈ O ₅ [2]	C ₈ H ₈ O ₅	C ₈ H ₈ O ₅ [4]
Molecular Weight	184.15 g/mol [2]	184.15 g/mol	184.15 g/mol [4]
Solubility	DMSO (≥10 mg/mL), Ethanol (≥10 mg/mL) [2]	DMSO (50 mg/mL)	DMSO
Storage	-20°C [2]	Dry, dark at -20°C for 1 year	-20°C
Certificate of Analysis	Available upon request	Provided with product	Available for download [5]

Recommended Experimental Protocols for Standardization

To ensure the quality and consistency of **3-O-Methylgallic acid** for research use, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of 3-OMGA.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[\[6\]](#)
- Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be:

- 0-5 min: 5% B
- 5-25 min: 5-95% B
- 25-30 min: 95% B
- 30-35 min: 95-5% B
- 35-40 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 270 nm.
- Injection Volume: 10 μ L.
- Standard Preparation: Prepare a stock solution of 3-OMGA reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the 3-OMGA sample in methanol to a final concentration of 1 mg/mL.
- Analysis: Inject the standard solutions and the sample solution. The purity of the sample is calculated by comparing the peak area of the sample to the calibration curve.

Identity Confirmation by Mass Spectrometry (MS)

This technique confirms the molecular weight and structure of 3-OMGA.

- Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- LC Conditions: Use the same HPLC conditions as described above.
- MS Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Scan Mode: Full scan and product ion scan.

- Expected $[M-H]^-$: m/z 183.03.
- Collision Energy: Optimize for fragmentation of the parent ion.
- Analysis: The presence of the deprotonated molecule $[M-H]^-$ at the expected m/z and a characteristic fragmentation pattern will confirm the identity of **3-O-Methylgallic acid**.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure and can be used to identify impurities.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[\[7\]](#)
- Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the known structure of **3-O-Methylgallic acid**. The residual solvent peak for DMSO-d₅ in ¹H NMR appears around 2.50 ppm, and the ¹³C NMR signal for DMSO-d₆ is at approximately 39.52 ppm.[\[7\]](#)

Stability Assessment by Forced Degradation Studies

This protocol helps to identify potential degradation products and establish the stability profile of 3-OMGA.

- Conditions: Expose 3-OMGA solutions (e.g., in methanol/water) to various stress conditions as per ICH guidelines, including:[\[8\]](#)
 - Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.
 - Basic hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
 - Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal degradation: 105°C for 24 hours (solid state).

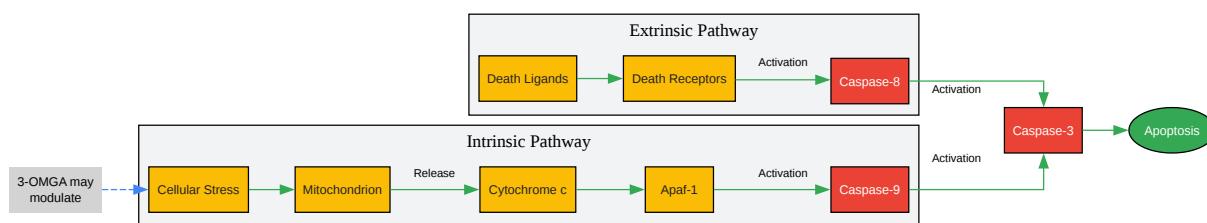
- Photostability: Exposure to UV and visible light.
- Analysis: Analyze the stressed samples by HPLC to determine the percentage of degradation and to identify and quantify any degradation products.

Biological Activity and Signaling Pathways

The primary biological activities of **3-O-Methylgallic acid** relevant to cancer research are the induction of apoptosis and the inhibition of pro-inflammatory signaling pathways.

Apoptosis Induction Pathway

3-OMGA has been shown to induce apoptosis in cancer cells. This process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[9][10]

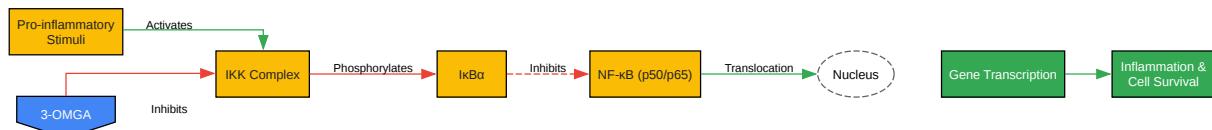


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Caption: Intrinsic and extrinsic apoptosis pathways leading to caspase-3 activation.

NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB plays a crucial role in inflammation and cancer progression. **3-O-Methylgallic acid** has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[11]

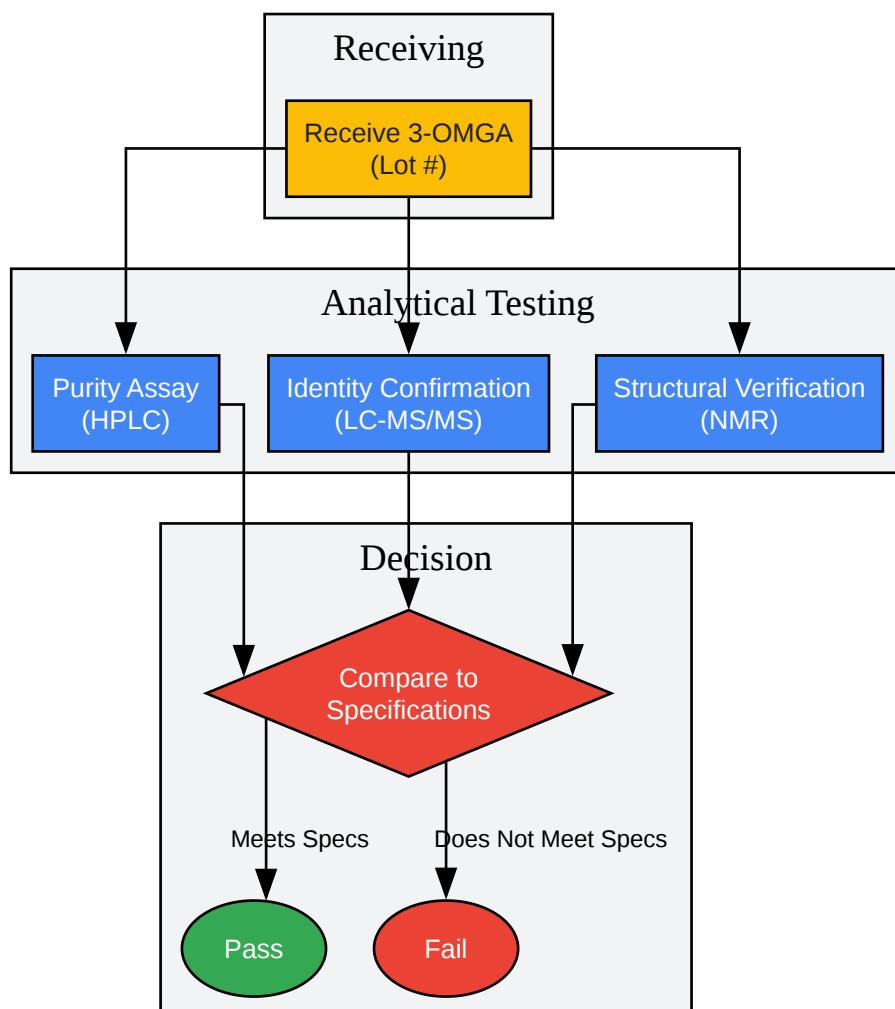


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Caption: Simplified NF-κB signaling pathway and the inhibitory action of 3-OMGA.

Experimental Workflow for Quality Control

A standardized workflow is essential for the routine quality control of incoming batches of **3-O-Methylgallic acid**.



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Caption: A typical experimental workflow for the quality control of **3-O-Methylgallic acid**.

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